![molecular formula C26H22ClN3O B2837881 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-53-6](/img/structure/B2837881.png)

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

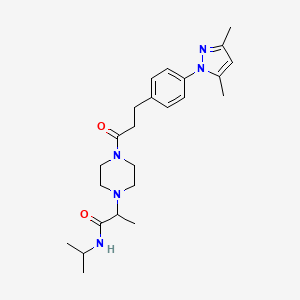

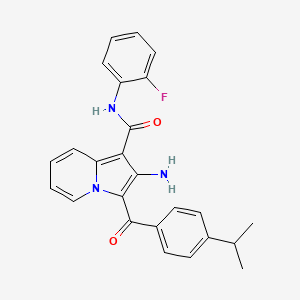

This compound is a pyrazoloquinoline derivative, which is a class of compounds that often exhibit interesting biological activities. The molecule contains a pyrazole ring fused with a quinoline, substituted with a 4-chlorophenyl group, a 4-ethoxyphenyl group, and an ethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction, followed by the formation of the quinoline ring. The phenyl groups could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The pyrazole and quinoline rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the presence of the phenyl rings might allow for electrophilic aromatic substitution reactions. Additionally, the ethoxy group could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .Applications De Recherche Scientifique

Structural and Optical Properties

Studies have investigated the structural and optical characteristics of quinoline derivatives, emphasizing their utility in materials science. For instance, research on 4H-pyrano[3,2-c]quinoline derivatives has highlighted their polycrystalline nature and the transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, forming thin films. These studies provide foundational knowledge on the manipulation of these compounds for specific applications, focusing on their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, alongside determining the type of electron transition based on absorption coefficient spectra (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Further research delves into the AC electrical conductivity and dielectrical properties of these derivatives, uncovering their potential in electronics. The studies explore the impact of substitution groups on these properties, providing insights into how different functional groups can influence the overall behavior of these compounds. This research underlines the importance of these derivatives in developing materials with tailored electrical and dielectric properties, paving the way for innovative electronic and photovoltaic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

The photovoltaic properties of quinoline derivatives have been explored, demonstrating their utility in organic-inorganic photodiode fabrication. This research highlights the potential of these compounds in enhancing the efficiency of photovoltaic devices, offering insights into the electrical properties of heterojunction diodes under various conditions. The presence of specific substitution groups has been found to improve diode parameters, suggesting the significance of chemical modification in optimizing the performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O/c1-3-17-5-14-24-22(15-17)26-23(16-28-24)25(18-6-12-21(13-7-18)31-4-2)29-30(26)20-10-8-19(27)9-11-20/h5-16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPHNLNOBQRXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2837799.png)

![(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837800.png)

![6-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2837804.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)

![6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2837811.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)

![N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide](/img/structure/B2837818.png)

![N-[1-(1H-indole-6-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2837820.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)